molecular formula C18H14N4O B324780 6-amino-3-methyl-4-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-3-methyl-4-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B324780
M. Wt: 302.3 g/mol
InChI Key: AYCZAKJQRAVLNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-3-methyl-4-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthalene ring, a pyrazole ring, and a pyran ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-methyl-4-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step reaction process. One common method includes the condensation of naphthalen-2-yl hydrazine with ethyl acetoacetate, followed by cyclization with malononitrile and subsequent reaction with an aldehyde. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-amino-3-methyl-4-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino group and other functional groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various reduced pyrazole derivatives.

Scientific Research Applications

6-amino-3-methyl-4-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-3-methyl-4-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-3-phenyl-4-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 3-Amino-6-methyl-4-(thiophen-2-yl)-thieno[2,3-b]pyridin-2-yl-(4-methoxy-phenyl)-methanone

Uniqueness

6-amino-3-methyl-4-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its naphthalene ring enhances its aromaticity and potential for π-π interactions, while the pyrazole and pyran rings contribute to its reactivity and stability .

Properties

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

6-amino-3-methyl-4-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C18H14N4O/c1-10-15-16(14(9-19)17(20)23-18(15)22-21-10)13-7-6-11-4-2-3-5-12(11)8-13/h2-8,16H,20H2,1H3,(H,21,22)

InChI Key

AYCZAKJQRAVLNQ-UHFFFAOYSA-N

SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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